3'-Desmethoxy Aliskiren 3'-Carboxylic Acid is a significant metabolite of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is characterized by its structural modifications that enhance its pharmacological properties and metabolic stability. Understanding its source, classification, and synthesis is crucial for its application in clinical settings.
3'-Desmethoxy Aliskiren 3'-Carboxylic Acid is derived from Aliskiren, which is synthesized through complex organic reactions. Aliskiren itself is a synthetic compound developed for therapeutic use against high blood pressure, highlighting the importance of its metabolites in pharmacokinetics and pharmacodynamics.
This compound falls under the category of pharmaceutical intermediates and metabolites, specifically related to antihypertensive agents. It plays a role in understanding the metabolic pathways of Aliskiren and its efficacy as a drug.
The synthesis of 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid typically involves several steps starting from Aliskiren. The process may include:
These transformations often utilize reagents such as lithium aluminum hydride or boron tribromide for demethylation, followed by oxidation reactions to introduce the carboxylic acid functionality.
The synthesis may require specific reaction conditions, including temperature control and solvent choice to optimize yields. For instance, the use of polar aprotic solvents can facilitate nucleophilic substitutions necessary for the introduction of functional groups.
The molecular formula for 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid can be represented as CHNO. The structure features a complex arrangement typical of renin inhibitors, with multiple chiral centers contributing to its biological activity.
The primary chemical reactions involving 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid include:
These reactions are often facilitated by enzymes in biological systems or through chemical reagents in laboratory settings. The stability of the compound under various pH levels and temperatures is also a key consideration during these reactions.
3'-Desmethoxy Aliskiren 3'-Carboxylic Acid acts as a competitive inhibitor of renin, similar to its parent compound Aliskiren. By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thus inhibiting the formation of angiotensin II—a potent vasoconstrictor.
Aliskiren represents the first orally active, non-peptide direct renin inhibitor approved for hypertension treatment. It specifically targets the renin-angiotensin system (RAS) by inhibiting renin's catalytic activity on angiotensinogen—the rate-limiting step in RAS activation. This inhibition prevents angiotensin I and II formation, thereby reducing vasoconstriction and aldosterone secretion [3] [7]. The drug's development overcame historical challenges associated with peptide-like renin inhibitors, which exhibited poor oral bioavailability. Aliskiren's design—guided by molecular modeling and crystallography—yielded a molecule with improved pharmacokinetic properties, enabling once-daily dosing and sustained blood pressure reduction in clinical settings [3]. Its efficacy stems from disrupting RAS at its origin, offering a distinct mechanism compared to angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs).
Metabolites and impurities significantly influence drug safety, efficacy, and analytical profiling. Primary metabolites arise from biotransformation (e.g., oxidation, hydrolysis), while process-related impurities emerge during synthesis. For aliskiren, metabolites like 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid provide insights into metabolic stability, potential pharmacological activity, and analytical benchmarks [1] [7]. Identification and quantification of such species are mandated by regulatory agencies (e.g., ICH guidelines) to ensure batch consistency and assess metabolic pathways. Carboxylic acid-containing metabolites, in particular, warrant scrutiny due to their potential for acyl glucuronide formation—a pathway linked to idiosyncratic toxicity risks [8]. Consequently, metabolites are synthesized as reference standards (e.g., CAS 949925-75-1) to support mass spectrometry, chromatography, and structural characterization during drug development [4] [6].
This metabolite is a major oxidative derivative of aliskiren, formed via O-demethylation at the 3-methoxypropoxy phenyl side chain, followed by oxidation to a carboxylic acid [5] [7]. Its structure (C₂₉H₄₉N₃O₇; MW 551.72) retains aliskiren’s core pharmacophore but replaces the 3'-methoxy group with a carboxylic acid moiety. Key features include:
Table 1: Structural and Chemical Identifiers of 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid
Property | Value |
---|---|
Systematic Name | 3-(5-((2S,4S,5S,7S)-4-Amino-7-(((3-amino-2,2-dimethyl-3-oxopropyl)amino)carbonyl)-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-methoxyphenoxy)propanoic acid |
Molecular Formula | C₂₉H₄₉N₃O₇ |
Molecular Weight | 551.72 g/mol |
CAS Registry Number | 949925-75-1 |
UNII | 8BR2LU46VW |
InChIKey | WGLWFINTGGHHBQ-MLCQCVOFSA-N |
Table 2: Stereochemical and Pharmacophoric Features
Feature | Role in Aliskiren Pharmacology |
---|---|
4 Defined Stereocenters | Essential for renin active-site binding |
Terminal Carboxylic Acid | Alters metabolic clearance & solubility |
Hydrophobic Isopropyl Groups | Maintains hydrophobic S3 binding pocket engagement |
Free Carboxamide (N-terminal) | Preserves hydrogen bonding with renin |
The carboxylic acid group introduces potential for CoA conjugation or acyl glucuronidation—pathways associated with reactive intermediates that may covalently modify proteins [8]. While the metabolite itself shows no established renin-inhibitory activity, its formation (accounting for ~1–3% of circulating metabolites) signifies hepatic CYP450-mediated oxidation as a clearance pathway for aliskiren [5] [7]. Its detection in feces (>90% excretion) confirms biliary elimination of oxidized metabolites, underscoring its role as an endpoint in aliskiren’s metabolic cascade.
Figure 1: Metabolic Pathway Highlighting 3'-Desmethoxy Aliskiren 3'-Carboxylic Acid Formation
Aliskiren (C₃₀H₅₃N₃O₆) → CYP3A4-mediated O-Demethylation → Intermediate Alcohol → Aldehyde Dehydrogenase → **3'-Desmethoxy Aliskiren 3'-Carboxylic Acid** (C₂₉H₄₉N₃O₇)
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: